

# validation of analytical methods for beta-Lactose quantification

Author: BenchChem Technical Support Team. Date: December 2025



A Guide to the Validation of Analytical Methods for **Beta-Lactose** Quantification

For researchers, scientists, and drug development professionals, the accurate quantification of **beta-lactose** is crucial for quality control, formulation development, and regulatory compliance. This guide provides a comparative overview of common analytical methods used for **beta-lactose** quantification, supported by experimental data and detailed protocols.

### **Comparative Analysis of Analytical Methods**

The selection of an appropriate analytical method for **beta-lactose** quantification depends on various factors, including the sample matrix, required sensitivity, and the availability of instrumentation. High-Performance Liquid Chromatography (HPLC) and enzymatic assays are among the most prevalent techniques.

#### **High-Performance Liquid Chromatography (HPLC)**

HPLC is a powerful technique for separating, identifying, and quantifying lactose.[1] It offers high precision and accuracy, making it suitable for complex matrices.[1] Different detectors can be coupled with HPLC, each offering distinct advantages.

Refractive Index (RI) Detection: A universal detector that responds to changes in the
refractive index of the mobile phase caused by the analyte. While robust and straightforward,
it can be less sensitive than other detectors.[2]



- Charged Aerosol Detection (CAD): This detector provides a more sensitive and uniform response for non-volatile analytes like lactose, independent of their optical properties.
- Mass Spectrometry (MS) Detection: Offers high sensitivity and selectivity, allowing for the accurate quantification of lactose even at very low levels and in complex sample matrices.

#### **Enzymatic Assays**

Enzymatic methods are highly specific for lactose, minimizing interference from other sugars.[1] These assays typically involve the enzymatic hydrolysis of lactose into glucose and galactose by  $\beta$ -galactosidase. The resulting monosaccharides are then quantified, often through spectrophotometric or colorimetric detection.[3] These methods are valued for their specificity and are often used in quality control settings.[1] A notable advancement is the development of sequential enzymatic assays that can accurately measure low levels of lactose in "lactose-free" products by first removing free glucose.[4][5]

#### **Performance Comparison**

The following table summarizes the key performance parameters of different analytical methods for lactose quantification based on published data.



Method	Linearit y (Range)	Accurac y (% Recover y)	Precisio n (% RSD)	Limit of Detectio n (LOD)	Limit of Quantifi cation (LOQ)	Key Advanta ges	Key Disadva ntages
HPLC-RI	0.05 - 7.5 mg/mL (r <sup>2</sup> = 0.9989) [6]	99 - 99.3%[6]	< 1% (Repeata bility)[6]	0.04 mg/mL[1]	0.12 mg/mL[1]	Simplicity , accuracy, robustne ss[6]	Lower sensitivit y compare d to other detectors [2]
HPLC- CAD	50 - 500 μg/mL	Good recovery with 70% aqueous acetonitril e sample preparati on[7]	-	0.006% (6 ng)[7]	0.02% (20 ng)[7]	High sensitivit y, uniform response [7]	Requires specializ ed detector
UHPLC- MS	-	109% (of NIST SRM)[8]	-	-	2.5 mg/100 g[8]	High sensitivit y and selectivit y, minimal matrix interferen ce[8]	High instrume nt cost and complexit y[2]
Enzymati c Assay (Spectro photomet ric)	2.3 - 113 mg/100 g[4]	93.21 - 114.10% [3]	≤ 3.2% CV (Reprodu cibility)[4]	0.13 mg/100 g[4]	0.44 mg/100 g[4]	High specificit y, suitable for low-lactose	Potential for interferen ce from other sugars if enzyme



					products[ 4][5]	is not highly specific[3 ]
Enzymati c Assay 0.1 - 0.5 (Colorim mmol/L etric)	Good correlatio n with commerc ial kits[9]	< 10% (Intra- assay variation) , < 7.6% (Inter- assay variation) [9]	0.0433 mmol/L[9 ]	0.1313 mmol/L[9 ]	Low cost, short reaction time, high sensitivit y and reproduci bility[9]	Suscepti ble to colorimet ric interferen ce from the sample matrix

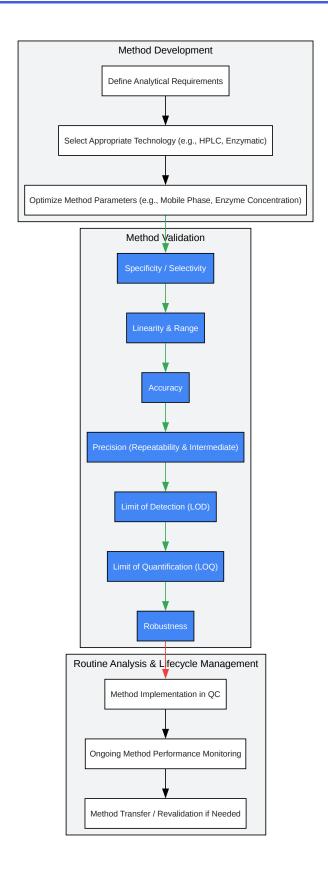
### **Experimental Workflows and Protocols**

Detailed and validated experimental protocols are fundamental to achieving reliable and reproducible results.

#### **General Workflow for Analytical Method Validation**

The following diagram illustrates a typical workflow for the validation of an analytical method for **beta-lactose** quantification, adhering to ICH guidelines.[10]





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Workflow for Analytical Method Validation



#### **Protocol 1: Quantification of Lactose by HPLC-RI**

This protocol is based on a validated method for the analysis of lactose in milk.[6]

- 1. Instrumentation:
- High-Performance Liquid Chromatography (HPLC) system equipped with a Refractive Index (RI) detector.
- Amino (NH2) column (e.g., Chromolith® NH2, 100 x 4.6 mm).[6]
- 2. Reagents and Materials:
- Acetonitrile (HPLC grade).
- Deionized water.
- Lactose monohydrate standard.
- Mobile Phase: Acetonitrile:Water (75:25 v/v).[6]
- Diluent: Acetonitrile:Water (50:50 v/v).[6]
- 3. Standard Preparation:
- Prepare a stock solution of lactose monohydrate (e.g., 5 mg/mL) in the diluent.
- Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 50–7500 µg/mL).[6]
- 4. Sample Preparation:
- For liquid samples like milk, dilute 0.5 mL of the sample into a 10 mL volumetric flask with Acetonitrile:Water (70:30 v/v).[6]
- Sonicate the solution for approximately 10 minutes.
- Filter the supernatant through a 0.45 μm syringe filter before injection.



5. Chromatographic Conditions:

Flow Rate: 0.5 mL/min.[6]

Column Temperature: 40 °C.[6]

Injection Volume: 10 μL.[6]

Detector: RI detector.

6. Data Analysis:

- Construct a calibration curve by plotting the peak area against the concentration of the lactose standards.
- Determine the concentration of lactose in the samples by interpolating their peak areas from the calibration curve.

## Protocol 2: Quantification of Lactose by Enzymatic Assay (Low-Lactose Products)

This protocol is based on a novel enzymatic method for low-lactose determination (LOLAC).[4]

- 1. Principle:
- This method involves a pre-treatment step to remove high levels of free glucose.
   Subsequently, a sequential enzymatic assay measures residual glucose and then lactose in a single cuvette. Lactose is hydrolyzed by a specific β-galactosidase, and the released glucose is measured spectrophotometrically.[4][5]
- 2. Reagents and Materials (often available as a kit, e.g., K-LOLAC):
- Buffer solution (e.g., glycylglycine buffer, pH 8.0).
- Enzyme suspension/solution containing hexokinase, glucose-6-phosphate dehydrogenase,
   6-phosphogluconate dehydrogenase, and diaphorase.
- β-galactosidase solution.



- Reagents for glucose removal (e.g., glucose oxidase, catalase).
- Chromogenic substrate (e.g., iodonitrotetrazolium chloride).
- NADP+ and ATP.
- Lactose standard solution.
- 3. Sample Preparation:
- Deproteinization: For milk products, use Carrez reagents for clarification.
- Glucose Removal: Treat the sample with glucose oxidase and catalase to eliminate high background levels of glucose.
- 4. Assay Procedure (in a semi-micro cuvette):
- Add buffer, sample (or standard), and the initial enzyme mixture (without β-galactosidase) to the cuvette.
- Measure the initial absorbance (A1) at the appropriate wavelength (e.g., 492 nm).[4]
- Incubate to allow for the reaction of any free glucose, then measure the absorbance again
   (A2). The change (A2-A1) corresponds to the free glucose content.
- Initiate the lactose reaction by adding β-galactosidase.
- Incubate to allow for the complete hydrolysis of lactose and subsequent reaction of the released glucose. Measure the final absorbance (A3). The change (A3-A2) is proportional to the lactose concentration.
- 5. Data Analysis:
- Calculate the change in absorbance due to lactose hydrolysis (ΔA\_lactose = A3 A2).
- Use a standard curve generated with known concentrations of lactose to determine the lactose concentration in the sample.

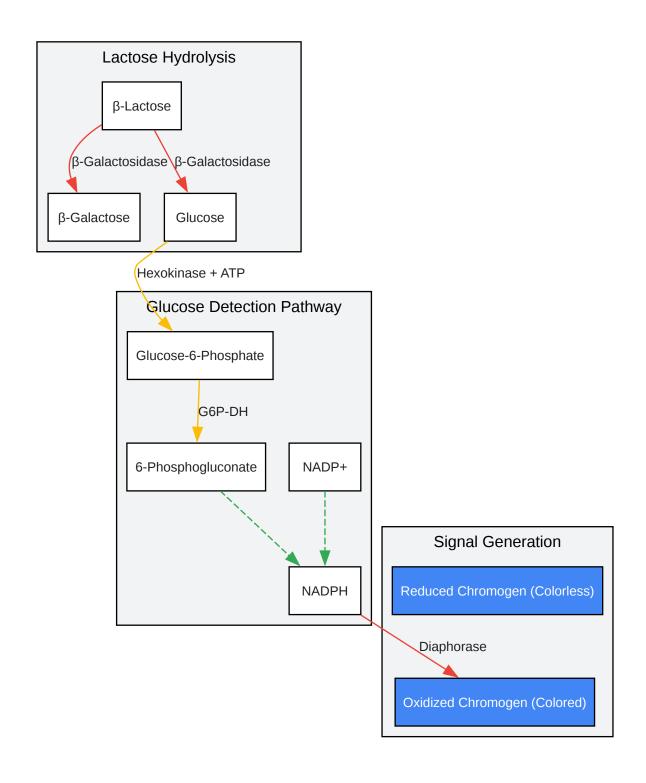


 A 'creep' calculation may be applied to correct for any minor, slow hydrolysis of other oligosaccharides.[4]

## Signaling Pathway for Enzymatic Lactose Quantification

The enzymatic assay for lactose quantification involves a series of coupled reactions. The following diagram illustrates the biochemical pathway.





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**Enzymatic Assay Signaling Pathway** 



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- To cite this document: BenchChem. [validation of analytical methods for beta-Lactose quantification]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b051086#validation-of-analytical-methods-for-beta-lactose-quantification]

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